Cas no 788772-02-1 (2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid)

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid is a synthetic amino acid derivative featuring an indole-2-one moiety. This compound is of interest in medicinal chemistry and biochemical research due to its structural similarity to tryptophan and its potential as a building block for peptide modifications. The presence of the 2-oxindole group may confer unique conformational and binding properties, making it valuable for studying enzyme-substrate interactions or designing bioactive molecules. Its well-defined chiral center and functional groups allow for precise derivatization, supporting applications in drug discovery and proteomics. The compound is typically characterized by high purity and stability under standard laboratory conditions.
2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid structure
788772-02-1 structure
Product name:2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid
CAS No:788772-02-1
MF:C11H12N2O3
MW:220.224582672119
MDL:MFCD21886445
CID:2192284

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-(2-oxo-1,3-dihydroindol-5-yl)propanoic acid
    • 2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid
    • CID 21102261
    • 1H-Indole-5-propanoic acid, α-amino-2,3-dihydro-2-oxo-
    • MDL: MFCD21886445
    • Inchi: 1S/C11H12N2O3/c12-8(11(15)16)4-6-1-2-9-7(3-6)5-10(14)13-9/h1-3,8H,4-5,12H2,(H,13,14)(H,15,16)
    • InChI Key: GWQLYRODLADULD-UHFFFAOYSA-N
    • SMILES: O=C1CC2C=C(C=CC=2N1)CC(C(=O)O)N

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 306
  • XLogP3: -2.6
  • Topological Polar Surface Area: 92.4

Experimental Properties

  • Density: 1.384±0.06 g/cm3(Predicted)
  • Boiling Point: 485.7±45.0 °C(Predicted)
  • pka: 2.18±0.10(Predicted)

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid Security Information

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid Customs Data

  • HS CODE:2933998090

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
199984-5g
2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid
788772-02-1
5g
$6056.00 2023-09-09
Matrix Scientific
199984-1g
2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid
788772-02-1
1g
$3697.00 2023-09-09

Additional information on 2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid

Introduction to 2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid (CAS No. 788772-02-1) and Its Emerging Applications in Chemical Biology

2-Amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid, identified by the CAS number 788772-02-1, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This molecule belongs to the class of indole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The presence of both amino and carboxylic acid functional groups, combined with the intricate indole scaffold, makes this compound a promising candidate for further investigation in drug discovery and molecular research.

The indole core of 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid is particularly noteworthy, as indole derivatives have been extensively studied for their roles in various biological processes. Indole-based compounds are frequently encountered in natural products and have demonstrated efficacy in modulating enzyme activity, interacting with cellular receptors, and influencing signaling pathways. The specific substitution pattern at the 5-position of the indole ring in this compound adds an additional layer of complexity, which may contribute to its unique biochemical properties.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the potential of such complex molecules more efficiently. The structure-activity relationship (SAR) of 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid has been a focal point of interest, with studies suggesting that subtle modifications in its chemical framework can significantly alter its biological profile. This underscores the importance of precise molecular design in developing novel bioactive compounds.

In the context of drug discovery, 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. Its dual functionality allows for facile derivatization into a wide range of analogs, enabling researchers to fine-tune specific interactions with biological targets. For instance, modifications at the amino and carboxylic acid positions can influence solubility, stability, and binding affinity, making this compound a versatile building block for medicinal chemists.

The indole moiety, particularly when positioned at the 5-position as in this compound, has been associated with various pharmacological effects. Studies have shown that indole derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties by interacting with key proteins and enzymes involved in disease pathways. The presence of a lactam group (resulting from the 2 oxo substituent) further enhances its structural diversity and potential biological activity. This lactam moiety can participate in hydrogen bonding interactions or undergo further chemical transformations, offering multiple avenues for functionalization.

Current research in chemical biology increasingly relies on interdisciplinary approaches that combine synthetic chemistry with computational modeling and biological assays. The synthesis of 2-amino-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanoic acid has been optimized using multi-step organic reactions, including cyclization and functional group interconversions. These synthetic strategies highlight the growing sophistication in accessing complex molecules and underscore the importance of robust synthetic methodologies in enabling structural diversity.

The biological evaluation of this compound has revealed intriguing properties that warrant further exploration. Preliminary assays suggest that it may modulate pathways relevant to neurodegenerative diseases by interacting with specific receptor targets. Additionally, its ability to inhibit certain enzymes has been observed in vitro, indicating potential therapeutic applications in metabolic disorders. Such findings align with broader trends in drug discovery where natural product-inspired scaffolds are being repurposed for new therapeutic opportunities.

The pharmacokinetic profile of 2-amino-3-(2 oxo - 23 dihydro - 11H indol - 5 yl ) propanoic acid is another critical aspect that has been examined. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its clinical feasibility. Initial studies suggest that this compound exhibits reasonable solubility and stability under physiological conditions, which are favorable attributes for further development. However, additional work is needed to fully characterize its pharmacokinetic behavior in vivo.

Collaborations between academic institutions and pharmaceutical companies have accelerated the translation of laboratory findings into clinical candidates. The indole derivative represented by CAS No. 78877202 1 exemplifies how academic research can drive innovation by providing novel molecular entities for industrial development. Such partnerships leverage expertise across disciplines to streamline the drug discovery pipeline from initial discovery to preclinical testing.

The future directions for research on this compound include exploring its mechanism of action at a molecular level through advanced biophysical techniques such as X-ray crystallography or NMR spectroscopy. Additionally, structure-based drug design (SBDD) approaches could be employed to rationally modify its scaffold based on high-resolution structural data obtained from target protein interactions. These strategies aim to enhance potency while minimizing off-target effects—a critical consideration in modern drug development.

In conclusion, 22 amino -33(22 oxo -23 dihydro -11H indol -55 yl ) prop anoic acid (CAS No .78877 202 1) represents an exciting opportunity for researchers interested in developing novel bioactive molecules . Its unique structural features , combined with preliminary evidence suggesting interesting biological activities , make it a valuable scaffold for further investigation . As our understanding of biochemical pathways continues to expand , compounds like this one will play an increasingly important role i n addressing unmet medical needs through innovative chemical biology approaches .

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